molecular formula C17H28N3O2+ B1230184 N-Acetylprocaineamide ethobromide CAS No. 27591-11-3

N-Acetylprocaineamide ethobromide

カタログ番号: B1230184
CAS番号: 27591-11-3
分子量: 306.4 g/mol
InChIキー: XOJFPDQLQZPZBD-UHFFFAOYSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetylprocaineamide ethobromide (systematic name: N-(4-{N-[2-(Diethylamino)ethyl]carbamoyl}phenyl)acetamide ethobromide) is a quaternary ammonium derivative of N-acetylprocainamide (NAPA), the primary acetylated metabolite of the antiarrhythmic drug procainamide. The compound features an ethyl bromide group, rendering it a permanently charged molecule, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to its parent compounds. Key identifiers include PubChem CID 4342, ChemSpider ID 4189, and HMDB ID HMDB41944 . While procainamide itself is a Class IA antiarrhythmic agent targeting cardiac sodium channels, the ethobromide modification in this derivative likely reduces oral bioavailability and enhances peripheral activity due to its polarity .

特性

CAS番号

27591-11-3

分子式

C17H28N3O2+

分子量

306.4 g/mol

IUPAC名

2-[(4-acetamidobenzoyl)amino]ethyl-triethylazanium

InChI

InChI=1S/C17H27N3O2/c1-5-20(6-2,7-3)13-12-18-17(22)15-8-10-16(11-9-15)19-14(4)21/h8-11H,5-7,12-13H2,1-4H3,(H-,18,19,21,22)/p+1

InChIキー

XOJFPDQLQZPZBD-UHFFFAOYSA-O

SMILES

CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C

正規SMILES

CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C

他のCAS番号

27591-11-3

関連するCAS

34332-31-5 (bromide)

同義語

N-acetylprocaineamide ethobromide

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The structural and functional distinctions between N-acetylprocaineamide ethobromide and related compounds are critical for understanding its therapeutic niche. Below is a detailed analysis:

Structural and Functional Analogues

2.1.1 Procainamide
  • Structure : A primary amine with an aromatic amide group.
  • Therapeutic Use : Class IA antiarrhythmic for ventricular and atrial arrhythmias.
  • Key Differences : Unlike N-acetylprocaineamide ethobromide, procainamide lacks the acetylated amine and quaternary ethyl bromide group, enabling better central nervous system (CNS) penetration and oral absorption. Procainamide is metabolized to NAPA, which retains antiarrhythmic activity but has a longer half-life .
2.1.2 N-Acetylprocainamide (NAPA)
  • Structure : Acetylated metabolite of procainamide, retaining the primary amine.
  • Therapeutic Use : Active metabolite with similar antiarrhythmic effects but reduced toxicity compared to procainamide.
  • Key Differences : NAPA lacks the ethobromide group, allowing renal excretion without the polarity-induced limitations of the quaternary ammonium derivative. NAPA’s elimination half-life (~6–8 hours) is longer than procainamide’s (~3–4 hours) .
2.1.3 Pipethanate Ethobromide
  • Structure : Benzilic acid ester with a quaternary ethyl bromide group .
  • Therapeutic Use : Anticholinergic and antiulcer agent.
  • Key Differences : While both compounds share the ethobromide modification, pipethanate’s benzilic acid ester structure confers muscarinic receptor antagonism, unlike N-acetylprocaineamide ethobromide’s cardiac sodium channel targeting. This highlights how ethobromide derivatives diverge in function based on their parent molecules .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Key Structural Features Therapeutic Use Pharmacokinetic Properties
N-Acetylprocaineamide Ethobromide Quaternary ammonium, acetylated procainamide derivative Likely antiarrhythmic (inferred) Reduced oral absorption; enhanced renal/peripheral retention due to polarity
Procainamide Primary amine, aromatic amide Antiarrhythmic (Class IA) Oral bioavailability ~75–95%; metabolized to NAPA
Pipethanate Ethobromide Benzilic acid ester, quaternary ammonium Anticholinergic, antiulcer Peripheral action due to limited CNS penetration

Mechanistic Divergence

  • N-Acetylprocaineamide Ethobromide: The quaternary ammonium group likely restricts its action to peripheral tissues, making it unsuitable for CNS-related arrhythmias. Its acetylated moiety may reduce immunogenicity compared to procainamide .
  • Pipethanate Ethobromide : The benzilic acid ester structure enables anticholinergic effects, contrasting sharply with the sodium channel-blocking mechanism of procainamide derivatives .

Research Findings and Clinical Implications

  • Toxicity: Procainamide is associated with lupus-like syndrome, while NAPA exhibits lower immunogenicity. The ethobromide derivative’s toxicity profile remains understudied but may parallel other quaternary ammonium agents (e.g., gastrointestinal or urinary retention risks) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。